molecular formula C10H12O3 B229197 1-[3-(2-Hydroxyethoxy)phenyl]ethanone

1-[3-(2-Hydroxyethoxy)phenyl]ethanone

Cat. No.: B229197
M. Wt: 180.2 g/mol
InChI Key: BMUBGJVKNWYLNL-UHFFFAOYSA-N
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Description

1-[3-(2-Hydroxyethoxy)phenyl]ethanone (CAS 126572-94-9) is an aromatic ketone with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound features an acetophenone core substituted at the meta-position with a 2-hydroxyethoxy chain, a structure that combines a hydrophobic aromatic ring with a hydrophilic, flexible ethylene glycol spacer. This key architectural motif is significant in medicinal chemistry and materials science, as it can be used to modulate the solubility and physicochemical properties of larger molecular systems. The presence of both a ketone and a primary alcohol functional group makes this molecule a valuable bifunctional synthetic intermediate. The ketone group can undergo reactions such as nucleophilic addition, reduction to alcohols, or formation of oximes and hydrazones. Simultaneously, the hydroxyethoxy side chain can be functionalized through alkylation or serve as a linker for conjugation with other molecular fragments . While specific biological mechanisms for this precise compound are not fully detailed in the literature, the structural analogy to other ethanone derivatives suggests potential as a building block for developing bioactive molecules or organic electronic materials . Researchers can leverage this compound as a precursor in the synthesis of more complex structures, including polymers, ligands, or pharmaceutical candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling should be observed to maintain the integrity of the compound.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

IUPAC Name

1-[3-(2-hydroxyethoxy)phenyl]ethanone

InChI

InChI=1S/C10H12O3/c1-8(12)9-3-2-4-10(7-9)13-6-5-11/h2-4,7,11H,5-6H2,1H3

InChI Key

BMUBGJVKNWYLNL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)OCCO

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCO

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1-[3-(2-Hydroxyethoxy)phenyl]ethanone serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical compounds, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound's structure allows it to participate in several chemical reactions, including:

  • Condensation Reactions : It can undergo condensation with other compounds to form more complex structures.
  • Reduction Reactions : The ketone functional group can be reduced to alcohols, which are valuable in further synthetic pathways.
  • Functionalization : The hydroxy group provides sites for further derivatization, enhancing its utility in creating diverse chemical entities.

Pharmaceutical Applications

The pharmacological potential of this compound has been explored in several studies:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have shown promising results in inhibiting the growth of melanoma and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Photoremovable Protecting Group : This compound has been studied as a photoremovable protecting group for carboxylic acids. When photolyzed, it releases the acid in high yields (70-85%), making it useful in synthetic organic chemistry where temporary protection of functional groups is required .

Material Science

In material science, this compound is being investigated for its role in developing new materials with specific properties:

  • Polymer Chemistry : Its ability to participate in polymerization reactions allows it to be incorporated into polymer matrices, potentially enhancing the physical properties of the resulting materials.
  • Coatings and Adhesives : The compound's compatibility with various substrates makes it a candidate for use in coatings and adhesives, where it can improve adhesion and durability.

Data Table: Summary of Applications

Application AreaSpecific Use CaseRelevant Findings
Organic SynthesisIntermediate for complex moleculesKey role in condensation and reduction reactions
PharmaceuticalsAnticancer agentsExhibits antiproliferative activity against cancer cells
Photoremovable protecting groupReleases acids upon photolysis with high yields
Material SciencePolymer developmentEnhances physical properties of polymers
Coatings and adhesivesImproves adhesion and durability

Case Studies

  • Anticancer Research : A study evaluated various derivatives of this compound for their cytotoxic effects on cancer cell lines A-375 (melanoma) and A-549 (lung cancer). Results showed significant inhibition of cell proliferation, suggesting potential as a lead compound for drug development .
  • Photoremovable Protecting Groups : In a study focused on novel protecting groups for carboxylic acids, this compound was tested for its efficiency. The results demonstrated that upon UV irradiation, the compound effectively releases the protected acid, indicating its utility in synthetic applications requiring reversible protection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (VIa)
  • Substituent: Benzylideneamino group with hydroxy and methoxy moieties.
  • Bioactivity : Exhibits fungicidal activity against Fusarium oxysporum (ED₅₀ = 8 μg/ml), comparable to the commercial fungicide Bavistin 50 WP .
  • Comparison: The benzylideneamino group introduces a conjugated Schiff base structure, enhancing antifungal properties compared to the hydroxyethoxy group in the target compound.
3-Benzyloxy acetophenone (CAS 34068-01-4)
  • Substituent : Bulky benzyloxy group.
  • Physical Properties : Melting point 29–30°C; boiling point 154°C/0.3 mmHg .
1-(3-Methoxymethylphenyl)ethanone (CAS 754939-57-6)
  • Substituent : Methoxymethyl group.
  • Comparison : The methoxymethyl group lacks a hydroxyl moiety, reducing hydrogen-bonding capacity and polarity compared to the target compound .

Alkoxy Chain Length and Hydrophilicity

1-[4-Hydroxy-3-(2-hydroxypropoxy)phenyl]ethanone (CAS 63437-94-5)
  • Substituent : 2-Hydroxypropoxy group.
1-[3-(Chloromethyl)phenyl]ethanone
  • Substituent : Reactive chloromethyl group.
  • Application : Intermediate in synthesizing 3-acetylbenzaldehyde .
  • Comparison : The chloromethyl group is highly reactive, making it unsuitable for direct biological use but valuable as a synthetic precursor, unlike the stable hydroxyethoxy group.

Positional Isomerism and Acidity

1-(2-Hydroxyphenyl)ethanone (CAS 118-93-4)
  • Substituent : Hydroxyl group in the ortho position.
  • Thermodynamic Data : Boiling point ≈ 379–486 K .
  • Comparison : The ortho-hydroxyl group increases intramolecular hydrogen bonding, reducing acidity (pKa ≈ 10.2) compared to para-substituted derivatives .
1-(3-Hydroxyphenyl)ethanone
  • Substituent : Hydroxyl group in the meta position.
  • Comparison : The meta position minimizes steric effects, allowing better solubility than ortho isomers but less resonance stabilization than para derivatives .
Thiazole Derivatives from 1-(3-Methoxyphenyl)ethanone
  • Substituent : Methoxy group.
  • Bioactivity : Derivatives like (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene) thiazole-2-amine (A1) show anti-inflammatory (85% inhibition) and antioxidant (IC₅₀ = 12 μM for DPPH scavenging) activities .
1-(4-(Quinolin-8-ylamino)phenyl)ethanone Derivatives
  • Substituent: Quinolinylamino group.
  • Bioactivity : Chalcone derivatives exhibit antibacterial activity against Staphylococcus aureus and E. coli .
  • Comparison : Aromatic amine groups introduce π-π stacking interactions with microbial enzymes, a mechanism distinct from the hydroxyethoxy group’s hydrogen-bonding effects.

Data Table: Key Compounds and Properties

Compound (CAS) Substituent Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity/Application Reference
1-[3-(2-Hydroxyethoxy)phenyl]ethanone (63437-85-4) 2-Hydroxyethoxy 196.20 108–109 Synthetic intermediate, potential hydrophilicity
1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone Benzylideneamino 313.34 N/A Antifungal (ED₅₀ = 8 μg/ml)
3-Benzyloxy acetophenone (34068-01-4) Benzyloxy 226.27 29–30 Lipophilic precursor
1-(2-Hydroxyphenyl)ethanone (118-93-4) ortho-Hydroxyl 136.15 N/A High intramolecular H-bonding
1-[4-Hydroxy-3-(2-hydroxypropoxy)phenyl]ethanone (63437-94-5) 2-Hydroxypropoxy 210.23 N/A Increased steric effects

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3-hydroxyphenyl ethanone reacts with 2-chloroethanol in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) as a catalyst in dimethylformamide (DMF) at 100°C for 16 hours. The base deprotonates the phenolic hydroxyl, enhancing its nucleophilicity, while KI facilitates the substitution by weakening the C–Cl bond. Post-reaction, the mixture is extracted with dichloromethane (CH₂Cl₂), washed with water, and purified via column chromatography (3:1 hexanes/ethyl acetate) to yield the product in 72%.

Table 1: Direct Alkylation Parameters

ParameterValue
SolventDMF
BaseK₂CO₃ (1.22 g, 8.8 mmol)
CatalystKI (50 mg, 0.3 mmol)
Temperature100°C
Reaction Time16 hours
Yield72%

This method’s efficiency is limited by competing side reactions, such as over-alkylation or ether cleavage. To mitigate this, stoichiometric control of 2-chloroethanol and rigorous temperature monitoring are critical.

Protection-Alkylation-Deprotection Strategy

For substrates sensitive to alkaline conditions, a protection-deprotection strategy ensures selective functionalization. The phenolic hydroxyl group is first protected, followed by alkylation and subsequent deprotection.

Tetrahydropyranyl (THP) Protection

The 3-hydroxyl group of 3-hydroxyphenyl ethanone is protected using dihydropyran (DHP) in the presence of an acid catalyst, forming a THP ether. This intermediate is then alkylated with 2-(2-chloroethoxy)tetrahydro-2H-pyran (protected 2-chloroethanol) under reflux conditions.

Key Steps:

  • Protection: 3-Hydroxyphenyl ethanone + DHP → THP-protected intermediate.

  • Alkylation: THP intermediate + 2-(2-chloroethoxy)tetrahydro-2H-pyran → Alkylated product.

  • Deprotection: Acidic hydrolysis (e.g., HCl in methanol) removes THP groups, yielding 1-[3-(2-hydroxyethoxy)phenyl]ethanone.

Table 2: Protection-Deprotection Protocol

StepReagents/ConditionsYield
ProtectionDHP, HCl (cat.), CH₂Cl₂, RT91%
AlkylationK₂CO₃, DMF, 100°C, 16 h68%
Deprotection1M HCl, MeOH, 50°C, 4 h85%

This method avoids unwanted side reactions but introduces additional synthetic steps, reducing overall efficiency.

Catalytic Hydrogenation for Deprotection

Catalytic hydrogenation offers a mild alternative for deprotecting benzyl or allyl ether intermediates. For example, benzyl-protected 3-(2-hydroxyethoxy)phenyl ethanone undergoes hydrogenolysis using palladium on carbon (Pd/C) in methanol under H₂ atmosphere.

Procedure and Yield

A solution of the benzyl-protected precursor in methanol is treated with Pd/C (10 wt%) and hydrochloric acid (0.1 mL) under H₂ at room temperature for 24 hours. Filtration and solvent evaporation yield the deprotected product in 89%.

Advantages:

  • High selectivity for benzyl ether cleavage.

  • Avoids acidic or basic conditions that may degrade the acetyl group.

Friedel-Crafts Acylation of Pre-Functionalized Arenes

An alternative route involves introducing the acetyl group after installing the 2-hydroxyethoxy moiety. Resorcinol derivatives are alkylated with 2-chloroethanol, followed by Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Limitations and Challenges

  • The electron-donating 2-hydroxyethoxy group activates the ring, but over-acylation can occur at adjacent positions.

  • Regioselectivity is controlled by steric hindrance, favoring acetylation at the para position relative to the ether group.

Industrial-Scale Production Considerations

Patented methods emphasize solvent recycling and cost-effective purification. For instance, a continuous-flow reactor system optimizes the alkylation of 3-hydroxyphenyl ethanone with 2-chloroethanol in water, achieving 78% yield with piperazine dihydrochloride as a byproduct. Vacuum distillation and recrystallization in ethanol-water mixtures enhance purity (>99%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 7.35 (d, J = 8.2 Hz, 1H), 7.07 (d, J = 7.9 Hz, 1H), 4.23 (t, J = 4.5 Hz, 2H), 3.91 (s, 3H), 2.65 (s, 3H).

  • Mass Spectrometry (ESI): m/z 167.1 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥98% for industrial batches.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)Complexity
Direct Alkylation7295Moderate
Protection-Deprotection6897High
Catalytic Hydrogenation8999Low
Friedel-Crafts6590High

Catalytic hydrogenation offers the best balance of yield and simplicity, making it preferable for large-scale synthesis.

Q & A

Basic: What are the common synthetic routes for 1-[3-(2-Hydroxyethoxy)phenyl]ethanone?

Methodological Answer:
The synthesis typically involves functionalization of a phenyl ring with hydroxyethoxy and ethanone groups. Key approaches include:

  • Friedel-Crafts Acylation : Reacting 3-(2-hydroxyethoxy)benzene derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Oxidation of Propargyl Alcohols : Using oxidizing agents like KMnO₄ to convert propargyl-substituted intermediates to ketones.
  • Protection-Deprotection Strategies : Temporarily protecting the hydroxyethoxy group during synthesis to prevent unwanted side reactions.

Example Reaction Conditions (Hypothetical):

CatalystSolventTemperatureYield (%)
AlCl₃Dichloromethane0–5°C~65
BF₃·Et₂OTolueneReflux~55

Basic: How does the 2-hydroxyethoxy group influence the compound's reactivity and solubility?

Methodological Answer:
The 2-hydroxyethoxy group:

  • Enhances Solubility : Increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous-organic mixtures .
  • Directs Electrophilic Substitution : The electron-donating ether oxygen directs electrophiles to specific positions on the aromatic ring.
  • Participates in Hydrogen Bonding : The hydroxyl group enables interactions with biological targets (e.g., enzymes) or chromatographic stationary phases .

Solubility Profile (Hypothetical):

SolventSolubility (mg/mL)
Ethanol15–20
DMSO>50
Water<1

Advanced: How can reaction conditions be optimized for higher yields in Friedel-Crafts acylation?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Testing alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to reduce side reactions .
  • Solvent Selection : Using non-coordinating solvents (e.g., nitrobenzene) to stabilize the acylium ion intermediate.
  • Temperature Control : Maintaining low temperatures (0–5°C) to minimize over-acylation or decomposition.
  • In Situ Monitoring : Employing TLC or NMR to track reaction progress and adjust stoichiometry dynamically.

Advanced: How to resolve contradictions in spectroscopic data during structural confirmation?

Methodological Answer:
Contradictions may arise from tautomerism or impurities. Mitigation steps:

  • Multi-Technique Analysis : Combine ¹H/¹³C NMR, IR (C=O stretch ~1700 cm⁻¹), and HRMS for cross-validation .
  • X-ray Crystallography : Definitive confirmation of molecular geometry if crystalline forms are obtainable.
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Work in a fume hood to prevent inhalation of vapors.
  • Storage : Keep in airtight containers away from oxidizing agents, as ketones can form peroxides under light .

Advanced: What computational methods predict biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock or Schrödinger .
  • QSAR Modeling : Correlate substituent effects (e.g., hydroxyethoxy position) with bioactivity using descriptors like logP or Hammett constants .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales (GROMACS/AMBER) .

Basic: How to characterize purity using chromatographic methods?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution.
  • GC-MS : Suitable for volatile derivatives (e.g., silylated hydroxyethoxy groups).
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) and visualization under UV or iodine vapor .

Advanced: How do substituent positions affect biological activity?

Methodological Answer:

  • Meta vs. Para Substitution : The 3-position of the hydroxyethoxy group may enhance binding to hydrophobic enzyme pockets compared to 4-substituted analogs .
  • Steric Effects : Bulky substituents near the ethanone group can reduce metabolic degradation in vitro .

Hypothetical SAR Data:

Substituent PositionIC₅₀ (μM)LogP
3-(2-Hydroxyethoxy)12.31.8
4-(2-Hydroxyethoxy)45.61.5

Advanced: What strategies mitigate side reactions during synthesis?

Methodological Answer:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyethoxy group during acylation .
  • Low-Temperature Quenching : Add reaction mixtures to ice-cold water to terminate Friedel-Crafts reactions and prevent polymerization.
  • Column Chromatography : Purify intermediates to remove acetylated byproducts .

Basic: What are the key applications in pharmaceutical research?

Methodological Answer:

  • Drug Intermediate : Serves as a precursor for NSAIDs or antimicrobial agents due to its ketone and ether functionalities .
  • Enzyme Inhibition Studies : Used to probe active sites of oxidoreductases via competitive binding assays .

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